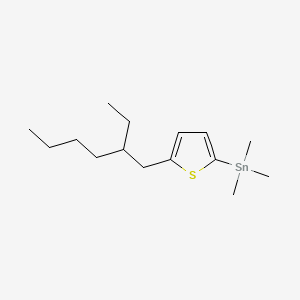

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

説明

“(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .

Synthesis Analysis

The synthesis of this compound involves a process where compound 2 is dissolved in THF at -78℃ and n-BuLi is added dropwise under a nitrogen atmosphere .Molecular Structure Analysis

The molecular structure of this compound is complex. It is part of a larger molecule, poly [(2,6- (4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene)- co - (1,3-di (5-thiophene-2-yl)-5,7-bis (2-ethylhexyl)benzo [1,2- c :4,5- c ′]dithiophene-4,8-dione)] (PBDB-T), which is a donor–acceptor copolymer widely used as a donor material in high-efficiency organic solar cells .Chemical Reactions Analysis

This compound is involved in a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .科学的研究の応用

Application in Organic Solar Cells

- Summary of the Application: This compound is used in the synthesis of star-shaped and linear π-conjugated oligomers consisting of a tetrathienoanthracene core and multiple diketopyrrolopyrrole arms for organic solar cells .

- Methods of Application or Experimental Procedures: The compound is synthesized through a series of reactions involving 1,2,4,5-tetrabromobenzene and 2-(tributylstannyl)thiophene in dry DMF, followed by a reaction with N-bromosuccinimide (NBS) in dry THF .

Application in Perovskite Solar Cells

- Summary of the Application: This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs) .

- Methods of Application or Experimental Procedures: The compound is used in a design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM .

- Results or Outcomes: The power conversion efficiency of the fabricated inverted PSC using this compound is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

Application in Synthesis of π-Conjugated Oligomers

- Summary of the Application: This compound is used in the synthesis of π-conjugated oligomers .

- Methods of Application or Experimental Procedures: The compound is synthesized through a series of reactions involving 1,2,4,5-tetrabromobenzene and 2-(tributylstannyl)thiophene in dry DMF, followed by a reaction with N-bromosuccinimide (NBS) in dry THF .

Application in Isoindigo-based Molecules

- Summary of the Application: This compound is used as a reagent or source material for producing an isoindigo-based molecule for solution-processable organic solar cells .

- Methods of Application or Experimental Procedures: The compound is used in the synthesis of isoindigo-based molecules, which are then used in the fabrication of organic solar cells .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

General Applications

- Summary of the Application: This compound is a highly useful organotin compound that has a wide range of possible applications in various fields of research and industry.

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the specific field of research or industry.

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, depend on the specific field of research or industry.

将来の方向性

The future directions of this compound involve its use in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers. These copolymers have shown potential in superseding the D–A-type copolymer and A–A-type homopolymer . This presents an alternative material design strategy to boost photocatalytic efficiency .

特性

IUPAC Name |

[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLFNZXYTOTLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)

![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)

![2-chloro-6-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579769.png)